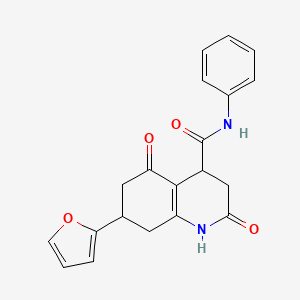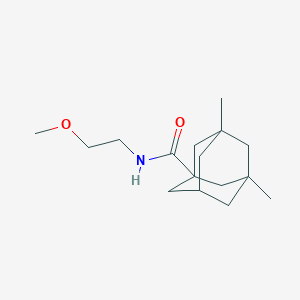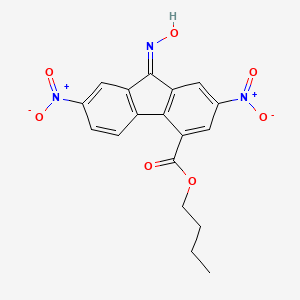![molecular formula C17H13Cl2N3OS B5430753 N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5430753.png)
N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the cleavage of amyloid precursor protein (APP) and the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. In
Wirkmechanismus
N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide exerts its biological effects through the inhibition of gamma-secretase and the Notch signaling pathway. Gamma-secretase is an enzyme that cleaves APP to produce beta-amyloid peptides. By inhibiting gamma-secretase, this compound reduces the production of beta-amyloid peptides, which are known to accumulate in the brains of Alzheimer's disease patients. The Notch signaling pathway plays a crucial role in the development and progression of cancer. By inhibiting this pathway, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the Notch signaling pathway, which plays a crucial role in the development and progression of cancer. Furthermore, this compound has been studied for its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and restenosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide in lab experiments is its potency as an inhibitor of gamma-secretase and the Notch signaling pathway. This allows researchers to study the effects of these pathways on various biological processes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the concentration of this compound used in experiments is not toxic to cells.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide. One area of research is the development of more potent and selective inhibitors of gamma-secretase and the Notch signaling pathway. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and cardiovascular diseases. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in future research.
Synthesemethoden
N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with phthalic anhydride to form 3,4-dichloro-phthalic anhydride, which is then reacted with 4-methylthiosemicarbazide to form the intermediate product, 3,4-dichloro-N-(4-methyl-1,3-thiazol-2-yl)phthalimide. Finally, this intermediate is reacted with sodium ethoxide and ethyl chloroacetate to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to inhibit the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the Notch signaling pathway, which plays a crucial role in the development and progression of cancer. Furthermore, this compound has been studied for its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and restenosis.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-10-12-4-2-3-5-13(12)17(22-21-10)24-9-16(23)20-11-6-7-14(18)15(19)8-11/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTRTLZZZRBTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5430674.png)
![6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5430675.png)

![4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5430694.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(methylthio)acetyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5430700.png)
![3-[5-(1,3-benzodioxol-5-ylacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5430717.png)
![ethyl 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5430725.png)
![3-[2-(3-cyclopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5430729.png)
![4-({2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5430730.png)

![N-[4-(4-morpholinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5430740.png)

![3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5430779.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-7-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5430790.png)